benzyl N-(3-benzoylphenyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H17NO3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
benzyl N-(3-benzoylphenyl)carbamate |
InChI |
InChI=1S/C21H17NO3/c23-20(17-10-5-2-6-11-17)18-12-7-13-19(14-18)22-21(24)25-15-16-8-3-1-4-9-16/h1-14H,15H2,(H,22,24) |
InChI Key |
JIIAPEPUDYEMFJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Benzyl N 3 Benzoylphenyl Carbamate and Analogous Carbamate Derivatives
Direct Carbamoylation Approaches
Direct carbamoylation methods involve the formation of the carbamate (B1207046) linkage by reacting an amine with a suitable carbonyl-containing reagent. These approaches are widely employed due to their versatility and efficiency.
Phosgene-Equivalent Mediated Carbamate Formation
Historically, phosgene (B1210022) has been a primary reagent for carbamate synthesis. However, due to its extreme toxicity, safer phosgene equivalents such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate) are now commonly used. nih.gov These reagents react with an alcohol, like benzyl (B1604629) alcohol, to form a chloroformate intermediate, such as benzyl chloroformate. wikipedia.orgorgsyn.org This intermediate then reacts with an amine, for instance, 3-aminobenzophenone (B1265706), in the presence of a base to yield the desired carbamate, benzyl N-(3-benzoylphenyl)carbamate. guidechem.comcommonorganicchemistry.com
The reaction of benzyl chloroformate with amines is a well-established method for the introduction of the benzyloxycarbonyl (Cbz) protecting group. wikipedia.org This reaction is typically carried out in a two-phase system or in an organic solvent with a base to neutralize the hydrochloric acid byproduct. orgsyn.orgguidechem.com
Table 1: Examples of Phosgene-Equivalent Mediated Carbamate Synthesis
| Amine | Phosgene Equivalent | Alcohol | Base | Solvent | Product | Ref. |
| Glycine | Benzyl Chloroformate | - | NaOH | Water | Carbobenzoxyglycine | orgsyn.org |
| Aniline | Benzyl Chloroformate | - | Na2CO3 | Toluene/Water | Benzyl N-phenylcarbamate | guidechem.com |
| 3-Aminobenzophenone | Benzyl Chloroformate | - | Pyridine | CH2Cl2 | This compound | Hypothetical based on guidechem.com |
Carbonylimidazolide and Activated Sulfonium (B1226848) Reagent Applications
1,1'-Carbonyldiimidazole (CDI) is a safer and more manageable alternative to phosgene for carbamate synthesis. acs.org CDI activates a carboxylic acid or an alcohol to form an activated intermediate that readily reacts with an amine. In a typical procedure, the alcohol (e.g., benzyl alcohol) reacts with CDI to form an N-alkoxycarbonylimidazole, which then reacts with the amine (e.g., 3-aminobenzophenone) to furnish the carbamate. Current time information in Bangalore, IN. This method is known for its mild reaction conditions and high yields. researchgate.net
Activated sulfonium reagents, commonly employed in Swern oxidations, can also be utilized for carbamate synthesis from carbon dioxide and amines. commonorganicchemistry.comacs.org In this metal-free approach, a carbamic acid, formed in situ from the amine and CO2, is dehydrated by the activated sulfonium reagent to generate an isocyanate, which is then trapped by an alcohol to yield the carbamate. acs.org
Carbon Dioxide (CO2) as a C1 Source in Carbamate Synthesis
The use of carbon dioxide as a renewable, non-toxic, and abundant C1 source for carbamate synthesis has gained significant attention. wikipedia.orgprepchem.com Various catalytic systems have been developed to facilitate the reaction of CO2 with amines and alcohols or alkyl halides to produce carbamates. organic-chemistry.orggoogle.com One approach involves the three-component coupling of an amine, CO2, and an alkyl halide in the presence of a base like cesium carbonate. google.com Another strategy utilizes dual nickel photocatalysis to synthesize O-aryl carbamates from aryl halides, amines, and CO2 at ambient pressure. nih.gov The direct fixation of CO2 offers a greener alternative to traditional methods that rely on toxic reagents. orgsyn.orgorganic-chemistry.org
Table 2: Examples of CO2-Based Carbamate Synthesis
| Amine | Alcohol/Halide | Catalyst/Promoter | Conditions | Product | Ref. |
| Various Amines | Alkyl Halides | Cesium Carbonate, TBAI | Mild | N-Alkyl Carbamates | google.com |
| Arylamines | Aryl Iodides | Dual Nickel Photocatalyst | Visible Light, Ambient CO2 | O-Aryl Carbamates | nih.gov |
| Amines | Alcohols | DBU, Activated Sulfonium Reagent | Metal-free | Carbamates | acs.org |
In-situ Generation and Reaction of N-Substituted Carbamoyl (B1232498) Chlorides
To circumvent the handling of hazardous carbamoyl chlorides, one-pot procedures have been developed where these intermediates are generated in situ. prepchem.comscientific-publications.net For instance, a secondary amine can react with a carbonylating agent like chlorocarbonylsulfenyl chloride to form the corresponding N,N-disubstituted carbamoyl chloride, which can then be reacted with an alcohol or phenol (B47542) to yield the carbamate. scientific-publications.net This method provides a safer and more convenient route to a wide range of carbamates with good to high yields.
Rearrangement-Based Synthetic Pathways
Rearrangement reactions offer an alternative and powerful strategy for the synthesis of carbamate scaffolds, often starting from carboxylic acids.
Curtius Rearrangement for Carbamate Scaffold Construction
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can be subsequently trapped by an alcohol to form a carbamate. This reaction provides a versatile method for the conversion of carboxylic acids to carbamates with one less carbon atom. The acyl azide precursor can be prepared from the corresponding carboxylic acid via the acid chloride or by using reagents like diphenylphosphoryl azide (DPPA) or sodium azide in the presence of an activating agent. google.com
For the synthesis of this compound via this route, 3-benzoylbenzoic acid would first be converted to its corresponding acyl azide. Subsequent heating in the presence of benzyl alcohol would lead to the Curtius rearrangement of the acyl azide to an isocyanate, which is then trapped by the benzyl alcohol to afford the target carbamate. This method is advantageous as it avoids the use of phosgene and its derivatives.
Table 3: Key Steps in Curtius Rearrangement for Carbamate Synthesis
| Starting Material | Key Intermediate | Reagents for Isocyanate Formation | Nucleophile | Product | Ref. |
| Carboxylic Acid | Acyl Azide | NaN3, Activating Agent | Alcohol | Carbamate | google.com |
| Acryloyl Chloride | Acryloyl Azide | NaN3 | Benzyl Alcohol | Benzyl N-vinyl carbamate | |
| 3-Benzoylbenzoic Acid | 3-Benzoylbenzoyl Azide | NaN3, (COCl)2 then NaN3 | Benzyl Alcohol | This compound | Hypothetical based on google.com |
Lossen Rearrangement Catalysis in Carbamate Formation
The Lossen rearrangement, a classic method for converting hydroxamic acids to isocyanates, has been adapted into catalytic variants for the efficient synthesis of carbamates. numberanalytics.comnumberanalytics.com These methods offer milder reaction conditions and avoid the use of stoichiometric, and often harsh, activating agents. kit-technology.deresearchgate.net The core of this strategy involves the in-situ generation of an isocyanate intermediate from a hydroxamic acid, which is then trapped by an alcohol to yield the desired carbamate. numberanalytics.comnumberanalytics.comkit-technology.de
One approach utilizes tertiary amine bases, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and triethylamine (B128534), to catalyze the reaction. kit-technology.de In this system, dimethyl carbonate (DMC) serves as a green and non-toxic activating reagent for the hydroxamic acid. kit-technology.deresearchgate.net The reaction proceeds by refluxing the hydroxamic acid in a mixture of the dialkyl carbonate and the corresponding alcohol with a catalytic amount of the amine base, affording alkyl carbamates in moderate to good yields. kit-technology.de The proposed mechanism suggests that the amine base facilitates the deprotonation of the hydroxamic acid, which then reacts with the dialkyl carbonate to form a reactive mixed anhydride (B1165640) that undergoes the Lossen rearrangement. google.comgoogle.com
Another effective catalytic system employs N-methylimidazole (NMI) to accelerate the formation of carbamates. sci-hub.seorganic-chemistry.orgnih.gov NMI acts as a nucleophilic catalyst, promoting the conversion of the isocyanate intermediate to the carbamate. sci-hub.senih.govresearchgate.net This method is particularly advantageous as it minimizes the common side reaction where the isocyanate reacts with the starting hydroxamic acid to form undesired dimers. sci-hub.seorganic-chemistry.orgnih.gov The use of an arylsulfonyl chloride in conjunction with NMI allows the rearrangement to proceed efficiently at lower temperatures. sci-hub.seorganic-chemistry.org This mild protocol is compatible with a range of primary and secondary alcohols, providing access to a diverse array of aromatic and aliphatic carbamates. organic-chemistry.org
| Catalyst System | Activating Agent | Key Features | Yield Range | Ref |
| Tertiary Amines (TBD, DBU, etc.) | Dimethyl Carbonate (DMC) | Green activating agent, environmentally benign. | 52-77% | kit-technology.de |
| N-Methylimidazole (NMI) | Arylsulfonyl Chloride | Minimizes dimer formation, mild conditions. | 23-97% | organic-chemistry.org |
Multi-Component Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single operation, offer a highly efficient and atom-economical route to complex molecules. caltech.edutcichemicals.com This approach has been successfully applied to the synthesis of carbamate derivatives, including β-carbamate ketones.
Hafnium(IV) triflate (Hf(OTf)₄) has emerged as a powerful Lewis acid catalyst for the one-pot, three-component synthesis of β-carbamate ketones from an aldehyde, a ketone, and a carbamate. mdpi.comnih.gov This methodology is characterized by its low catalyst loading, rapid reaction rates, and often solvent-free conditions, leading to high yields of the desired products. mdpi.comnih.gov A variety of substituted acetophenones and benzaldehydes are well-tolerated, demonstrating the broad scope of this reaction. mdpi.com
Mechanistic studies indicate that this transformation does not follow a traditional Mannich-type pathway. Instead, the reaction is proposed to proceed through a sequential aldol (B89426) condensation between the ketone and aldehyde, followed by an aza-Michael addition of the carbamate to the resulting α,β-unsaturated ketone intermediate. mdpi.comnih.gov Other Lewis acids such as ZrCl₄, HfCl₄, and others have been screened, but Hf(OTf)₄ has shown superior catalytic activity for this transformation. mdpi.comresearchgate.net
| Catalyst | Reactants | Key Features | Yield Range | Ref |
| Hf(OTf)₄ | Aldehyde, Ketone, Carbamate | Low catalyst loading, solvent-free, fast reaction. | 75-91% | mdpi.com |
The direct condensation of benzyl carbamate with carbonyl compounds provides a straightforward route to various carbamate derivatives. Early work demonstrated the condensation of benzyl carbamate with a range of aldehydes and α-keto acids. acs.org More recent studies have investigated the acid-catalyzed condensation of benzyl carbamate with glyoxal. nih.gov This reaction can lead to the formation of cyclic products, and the solvent choice plays a critical role in directing the reaction pathway and controlling the formation of byproducts. nih.gov For instance, acetonitrile (B52724) was found to be an activating solvent for the acid-catalyzed condensation, while dimethyl sulfoxide (B87167) exhibited a deactivating effect. nih.gov
Directed Metalation Strategies for Substituted Aryl Carbamates
Directed metalation strategies provide a powerful tool for the regioselective functionalization of aromatic rings. The O-carbamate group is one of the most powerful directed metalation groups (DMGs), enabling the synthesis of a wide array of polysubstituted aromatic compounds. nih.govacs.orgnih.gov
The N,N-diethyl-O-carbamate group (-OCONEt₂) is a premier DMG in directed ortho-metalation (DoM) chemistry. acs.orguni-lj.siresearchgate.net This strategy involves the deprotonation of the aromatic ring at the position ortho to the carbamate group using a strong base, typically an organolithium reagent like sec-butyllithium (B1581126) in the presence of N,N,N',N'-tetramethylethylenediamine (s-BuLi/TMEDA). unilag.edu.ng The resulting ortho-lithiated species is a versatile intermediate that can be trapped with a wide variety of electrophiles. nih.govunilag.edu.ng
The strength of the O-carbamate as a DMG allows for the regioselective functionalization of aryl and naphthyl systems, even in the presence of other potentially directing groups. acs.orgresearchgate.net This methodology provides a reliable route to contiguously substituted aromatic compounds that are often difficult to access through other synthetic methods. unilag.edu.ngresearchgate.net The stability of the lithiated intermediate is a key factor, with N,N-diethylcarbamates generally showing greater stability than their N,N-dimethyl counterparts. unilag.edu.ng
The DoM of aryl O-carbamates allows for the introduction of a diverse range of functional groups at the ortho position. Following the regioselective deprotonation, the resulting aryllithium species can be quenched with various electrophiles, including:
Deuterium sources: for isotopic labeling. acs.org
Alkyl halides: for the introduction of alkyl chains. nih.gov
Aldehydes and ketones: to form secondary and tertiary alcohols.
Carbon dioxide: to generate carboxylic acids.
Sulfur, selenium, and halogen sources: to introduce heteroatom functionalities. nih.gov
Silyl and boronic esters: for subsequent cross-coupling reactions.
This versatility makes DoM of aryl O-carbamates a cornerstone in the synthesis of complex, highly substituted aromatic molecules. nih.govnih.gov Furthermore, the carbamate group itself can be subsequently hydrolyzed to a phenol, providing access to another important class of compounds. nih.gov A related reaction, the anionic ortho-Fries rearrangement, can occur upon warming the ortho-lithiated carbamate, leading to the formation of ortho-hydroxy salicylamides. unilag.edu.nguwindsor.ca
| Directing Group | Base/Solvent | Electrophiles | Products | Ref |
| -OCONEt₂ | s-BuLi/TMEDA/THF | D₂O, MeI, S₈, I₂, etc. | Ortho-substituted aryl carbamates | nih.govunilag.edu.ng |
| -OCONMe₂ | s-BuLi/TMEDA/THF | (warming) | Ortho-hydroxy salicylamides | unilag.edu.ng |
Benzyl Carbamates in Protecting Group Chemistry
The benzyl carbamate, often introduced as the carboxybenzyl (Cbz or Z) group, is a cornerstone in synthetic organic chemistry, particularly for the protection of amines. masterorganicchemistry.comacs.org Its stability under a range of reaction conditions and the availability of mild deprotection methods make it a versatile tool for chemists. masterorganicchemistry.comacs.org
Strategic Application as a Protected Amine Equivalent
The Cbz group serves as a robust protecting group for primary and secondary amines, effectively masking their nucleophilicity and basicity. masterorganicchemistry.comacs.org This protection is crucial in multi-step syntheses to prevent unwanted side reactions. For instance, in peptide synthesis, the Cbz group is frequently used to protect the amino group of one amino acid while its carboxyl group is coupled with the amino group of another. masterorganicchemistry.com
The installation of the Cbz group is typically achieved by reacting the amine with benzyl chloroformate in the presence of a base. researchgate.netacs.org This reaction is generally high-yielding and compatible with a wide range of functional groups. The resulting benzyl carbamate is stable to many reagents, allowing for subsequent chemical transformations on other parts of the molecule. acs.org The use of benzyl carbamate as a protected amine equivalent has been demonstrated in the synthesis of various complex molecules, including in palladium-catalyzed cross-coupling reactions to form N-aryl carbamates. nih.gov
Table 1: Common Protecting Groups for Amines
| Protecting Group | Abbreviation | Structure | Key Deprotection Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | (CH₃)₃COCO- | Strong acids (e.g., TFA) masterorganicchemistry.com |
| Carboxybenzyl | Cbz, Z | C₆H₅CH₂OCO- | Catalytic hydrogenation (H₂, Pd/C), Lewis acids masterorganicchemistry.comacs.org |
| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₄H₉CH₂OCO- | Amine bases (e.g., piperidine) masterorganicchemistry.com |
Investigation of Selective Deprotection Methodologies (e.g., Lewis Acid-Mediated Cleavage)
While catalytic hydrogenolysis is a standard method for Cbz deprotection, it is not always suitable for molecules containing other reducible functional groups, such as alkenes or alkynes. acs.org This has prompted the investigation of alternative deprotection strategies.
Lewis acid-mediated cleavage has emerged as a powerful alternative. Various Lewis acids have been shown to effectively remove the Cbz group. For example, trimethylsilyl (B98337) iodide (TMSI) can be used for the deprotection of Cbz groups. acs.orgresearchgate.net Aluminum chloride (AlCl₃) has also been demonstrated to selectively cleave N-Cbz groups, even in the presence of other sensitive functionalities. thieme-connect.com Another study reported the use of tin(IV) chloride (SnCl₄) for the selective debenzylation of benzyl esters and carbamates over benzyl ethers and amides. dal.ca The choice of Lewis acid and reaction conditions can be tailored to achieve high selectivity for the deprotection of the Cbz group in complex molecular architectures. thieme-connect.comlookchem.com Recent research has also explored nucleophilic deprotection protocols, such as using 2-mercaptoethanol (B42355), which offers an orthogonal approach to traditional reductive or Lewis acidic methods. acs.orgorganic-chemistry.orgchemistryviews.org
Catalytic Systems in Benzyl Carbamate Synthesis
The development of efficient catalytic systems is crucial for the synthesis of benzyl carbamates, aiming for milder reaction conditions, higher yields, and improved sustainability.
Heterogeneous and Homogeneous Catalysis for Carbamate Formation (e.g., Metal Oxide Catalysts)
Both heterogeneous and homogeneous catalysts have been extensively studied for carbamate synthesis. Homogeneous catalysts, such as palladium and copper complexes, are effective but can be difficult to separate from the reaction mixture. ncl.res.ingoogle.com
Heterogeneous catalysts offer advantages in terms of easy separation and reusability. google.com Metal oxides have shown significant promise in this area. For instance, cerium(IV) oxide (CeO₂) has been used as a heterogeneous catalyst for the one-pot synthesis of carbamates from amines, CO₂, and alcohols, demonstrating good yields and selectivity. rsc.orgrsc.org A patent discloses a catalyst for synthesizing benzyl carbamate using a combination of iron oxide, titanium oxide, and nickel oxide on an alumina (B75360) support. google.com This catalyst allows for the reaction of urea (B33335) and benzyl alcohol under reduced pressure to produce benzyl carbamate with high conversion and selectivity. google.com Mixed metal oxides, such as Zn/Al/Pb mixed oxides, have also been developed as highly active and stable heterogeneous catalysts for the synthesis of methyl N-phenyl carbamate. nih.gov Gallium oxide nanomaterials have also been explored as potential catalysts for the conversion of CO₂ to carbamates. mdpi.com
Organocatalytic Applications in Carbamate Functionalization
Organocatalysis has emerged as a powerful, metal-free approach for organic transformations, including the synthesis and functionalization of carbamates. nih.govscispace.comresearchgate.net These catalysts are often cheaper, less toxic, and more environmentally friendly than their metal-based counterparts.
For the synthesis of N-aryl carbamates, triazabicyclodecene (TBD) has been identified as an effective organocatalyst. nih.govscispace.comresearchgate.net It facilitates the reaction of cyclic organic carbonates with aromatic amines under mild, solvent-free conditions to produce N-aryl carbamates in good to excellent yields. nih.govscispace.comresearchgate.net The mechanism is proposed to involve a proton-relay process mediated by the guanidine (B92328) base. nih.govresearchgate.net Other organocatalytic systems have been developed for the functionalization of carbamates. For example, N-heterocyclic carbenes (NHCs) have been used in the oxidative functionalization of aldehydes, which can be applied to carbamate-containing molecules. beilstein-journals.orgresearchgate.net Secondary amines have also been employed as organocatalysts for the chemoselective C-H hydroxylation of compounds bearing carbamate groups. nih.gov
Methodological Innovations and Scalability in this compound Synthesis
The development of innovative and scalable synthetic routes is a key objective in industrial chemistry. For a specific target like this compound, which contains a diarylketone motif, specific strategies are required.
While direct synthetic procedures for this compound are not extensively detailed in the provided search results, general methods for the synthesis of related N-aryl carbamates and diarylketones can be applied. The synthesis would likely involve the coupling of 3-aminobenzophenone with benzyl chloroformate. Innovations in this area could focus on improving the efficiency and scalability of this coupling reaction.
Recent advancements in the deoxygenative functionalization of diarylketones could also provide novel pathways to synthesize analogs of this compound. researchgate.net Furthermore, the development of continuous flow processes for carbamate synthesis, such as those involving the Curtius rearrangement, offers a promising avenue for scalable production. beilstein-journals.org These flow systems can enhance safety, improve reaction control, and facilitate purification, making them attractive for industrial applications. beilstein-journals.org The use of micellar catalysis has also shown potential for the synthesis of protected amines, including benzyl carbamates, in aqueous media, which could lead to more sustainable and scalable processes. nih.gov
Table 2: Summary of Catalytic Systems for Carbamate Synthesis
| Catalyst Type | Example Catalyst | Reactants | Key Advantages |
|---|---|---|---|
| Heterogeneous | CeO₂, Fe₂O₃/TiO₂/NiO on Al₂O₃, Zn/Al/Pb mixed oxides | Amines, CO₂, Alcohols, Urea, Dimethyl carbonate | Reusability, ease of separation rsc.orgrsc.orggoogle.comnih.gov |
| Homogeneous | Palladium complexes, Copper salts | Amines, Dialkyl carbonates, Azidoformates, Boronic acids | High activity and selectivity ncl.res.innih.gov |
| Organocatalyst | Triazabicyclodecene (TBD), N-Heterocyclic Carbenes (NHCs) | Cyclic carbonates, Aromatic amines, Aldehydes | Metal-free, mild conditions, environmentally friendly nih.govscispace.combeilstein-journals.org |
Advanced Spectroscopic Characterization of Benzyl N 3 Benzoylphenyl Carbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity and chemical environment of individual atoms.
Proton (¹H) NMR for Structural Connectivity and Proton Environment Elucidation
The ¹H NMR spectrum of benzyl (B1604629) N-(3-benzoylphenyl)carbamate would reveal distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each signal, measured in parts per million (ppm), is indicative of the electronic environment surrounding the proton.
The spectrum is expected to show a singlet for the benzylic methylene (B1212753) (CH₂) protons of the benzyl group, likely appearing around 5.2 ppm. The protons on the three aromatic rings would produce a complex series of multiplets in the downfield region, typically between 7.1 and 8.0 ppm. The single N-H proton of the carbamate (B1207046) group would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration, but expected in the range of 8.0 to 9.0 ppm. The integration of these signals would correspond to the number of protons in each environment (e.g., 2H for the benzylic CH₂, 1H for the NH, and a total of 14H for the aromatic protons).
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Benzylic CH₂ | ~5.2 | Singlet (s) | 2H |
| Aromatic Protons | ~7.1 - 8.0 | Multiplet (m) | 14H |
| Amide N-H | ~8.0 - 9.0 | Broad Singlet (br s) | 1H |
Carbon-13 (¹³C) NMR for Carbon Skeleton and Functional Group Assignment
Complementing the proton data, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
For benzyl N-(3-benzoylphenyl)carbamate, one would expect to see signals for the two distinct carbonyl carbons: the benzophenone (B1666685) ketone carbonyl (C=O) around 196 ppm and the carbamate carbonyl (O-C=O) at a less downfield position, around 153 ppm. The benzylic CH₂ carbon should appear around 67 ppm. The aromatic carbons would generate a series of signals in the typical aromatic region of approximately 120-140 ppm. The number of distinct aromatic signals would depend on the symmetry and electronic environment of the rings.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Benzophenone C=O | ~196 |
| Carbamate C=O | ~153 |
| Aromatic C | ~120 - 140 |
| Benzylic CH₂ | ~67 |
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Structural Delineation
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks within the individual aromatic rings, showing which protons are adjacent to one another.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the benzylic proton signal to the benzylic carbon signal and assign the protonated carbons in the aromatic rings.
A correlation from the benzylic CH₂ protons to the carbamate carbonyl carbon, confirming the benzyl ester portion.
Correlations from the N-H proton to nearby carbons on the benzoylphenyl ring and to the carbamate carbonyl carbon, locking down the carbamate linkage.
Correlations from the aromatic protons on the phenyl ring adjacent to the ketone to the benzophenone carbonyl carbon, confirming the benzophenone substructure.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass, and thus the elemental composition and fragmentation pattern, of a molecule.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass and elemental composition of a molecule with a very high degree of accuracy. google.com For this compound (C₂₁H₁₇NO₃), HRMS would be used to measure the exact mass of its molecular ion. The theoretical exact mass is 343.12084 Da. An experimental HRMS measurement yielding a mass very close to this value (typically within 5 ppm) would unequivocally confirm the elemental formula of the compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization and Fragmentation Analysis
Electrospray Ionization (ESI) is a soft ionization technique that is ideal for analyzing moderately polar and thermally fragile molecules like this compound. In positive ion mode, ESI-MS would be expected to show a prominent signal for the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 344.1.
By inducing fragmentation of this parent ion (tandem MS or MS/MS), the primary structural linkages can be confirmed. Key fragmentation pathways would likely include:
Cleavage of the benzylic C-O bond, resulting in the loss of a benzyl group (C₇H₇, 91 Da) and formation of a key fragment ion.
Decarboxylation (loss of CO₂) from the carbamate linkage.
Cleavage at the amide bond, separating the benzophenone moiety from the carbamate group.
Fragmentation characteristic of the benzophenone core itself.
These fragmentation patterns provide a "fingerprint" of the molecule's structure, corroborating the data obtained from NMR spectroscopy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Purity Assessment and Mixture Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the assessment of compound purity and the analysis of complex mixtures. lcms.czbu.edu For this compound, this method provides both chromatographic separation and mass-based identification, ensuring high selectivity and sensitivity.
In this process, a liquid chromatograph first separates the target compound from any impurities, starting materials, or byproducts. The high-performance liquid chromatography (HPLC) component is adept at separating a wide array of organic compounds, including those that are nonvolatile or thermally fragile. bu.edu The use of solid-core HPLC columns can facilitate rapid and highly efficient separations, which is advantageous for quality control screening. gcms.cz
Following separation, the eluent is introduced into the mass spectrometer. An ionization technique, typically electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), generates ions from the analyte molecules. bu.edu These ions are then analyzed by two mass analyzers in sequence (tandem mass spectrometry). The first mass spectrometer (MS1) selects the precursor ion corresponding to the molecular weight of this compound. This ion is then fragmented, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This process of selecting a specific precursor ion and analyzing its fragments significantly reduces chemical noise and enhances specificity, which is particularly useful for identifying components in unresolved chromatographic peaks. bu.edu
The resulting mass spectral data provides definitive information about the molecular weight and structure, which, when combined with the chromatographic retention time, allows for confident identification and quantification. bu.edu This is crucial for establishing the purity profile of a synthesized batch of this compound.
Table 1: Representative LC-MS/MS Data for this compound
| Parameter | Value | Description |
|---|---|---|
| Retention Time (t_R) | Variable | Dependent on the specific column, mobile phase, and gradient conditions used. |
| Precursor Ion [M+H]⁺ | m/z 332.13 | The protonated molecular ion of the target compound (C₂₁H₁₇NO₃). |
| Key Fragment Ions | m/z 105.03 | Corresponds to the benzoyl cation [C₇H₅O]⁺. |
| m/z 91.05 | Corresponds to the benzyl cation [C₇H₇]⁺. |
Note: The fragment ion values are theoretical and may vary slightly based on instrumentation and experimental conditions.
Infrared (IR) and Raman Spectroscopy
Vibrational Mode Analysis of Carbamate and Ketone Functional Groups
Infrared (IR) and Raman spectroscopy are essential tools for identifying the functional groups within a molecule by analyzing their characteristic vibrational modes. researchgate.net For this compound, these techniques provide clear signatures for the carbamate and ketone moieties.
The carbamate group (-NH-C(=O)-O-) exhibits several distinct vibrations. The N-H stretch typically appears as a sharp peak in the region of 3200–3400 cm⁻¹. beilstein-journals.org The carbonyl (C=O) stretch of the carbamate, often referred to as the Amide I band, is a strong absorption typically found around 1700-1720 cm⁻¹. beilstein-journals.org This is slightly different from a typical amide due to the influence of the adjacent ester oxygen.
The ketone group (C=O) attached to two aromatic rings (a diaryl ketone) also has a strong characteristic C=O stretching vibration. This peak is typically observed in the range of 1640–1660 cm⁻¹. The conjugation with the two phenyl rings lowers the frequency compared to a simple aliphatic ketone.
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. researchgate.net Aromatic C-H stretching and ring breathing modes of the phenyl groups are often prominent in the Raman spectrum.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbamate | N-H Stretch | 3200 - 3400 | Medium-Strong |
| C=O Stretch (Amide I) | 1700 - 1720 | Strong | |
| C-N Stretch / N-H Bend | 1500 - 1550 | Medium | |
| Ketone | C=O Stretch | 1640 - 1660 | Strong |
| Aromatic Rings | C-H Stretch | > 3000 | Medium-Weak |
| C=C Ring Stretch | 1450 - 1600 | Medium-Strong |
| Benzyl Group | CH₂ Stretch | 2850 - 2960 | Medium |
Note: These are generalized ranges. The precise peak positions can be influenced by the molecular environment, such as hydrogen bonding and conformation. nih.gov
Conformational Analysis and Hydrogen Bonding Interactions
The exact positions of the N-H and C=O stretching bands in the IR spectrum are highly sensitive to the molecular environment, particularly hydrogen bonding. In the solid state, this compound molecules can form intermolecular hydrogen bonds of the type N-H···O=C. researchgate.net The carbonyl group involved could be from either the ketone or another carbamate group.
The formation of such hydrogen bonds typically causes a red shift (a shift to lower frequency) and broadening of the N-H stretching band. chemrxiv.org Concurrently, the C=O stretching frequency of the participating carbonyl group also shifts to a lower wavenumber. The magnitude of this shift can provide qualitative information about the strength of the hydrogen bonding interaction. Theoretical studies on related molecules have shown that N-H···O hydrogen bonds are a stabilizing force in the crystal lattice. scielo.org.mx
Furthermore, conformational isomers (rotamers) arising from rotation around the C-N and C-O single bonds of the carbamate linker can give rise to distinct vibrational signatures. chemrxiv.org Low-temperature IR spectroscopy can sometimes resolve these different conformers, as the populations of more stable, hydrogen-bonded structures may increase upon cooling. chemrxiv.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edu The spectrum is dictated by the chromophores present in the molecule. This compound contains several chromophores: the benzoyl group, the phenyl group of the carbamate, and the benzyl group.
The key electronic transitions observed in this molecule are:
π → π transitions:* These are high-energy, high-intensity absorptions associated with the aromatic π-systems of the three phenyl rings. Benzene itself shows strong absorption below 260 nm. msu.edu In this larger conjugated system, these transitions are expected to produce strong absorption bands in the 200-280 nm region.
n → π transitions:* These are lower-energy, lower-intensity transitions involving the promotion of a non-bonding electron (from the oxygen lone pairs) of the ketone and carbamate carbonyl groups to an anti-bonding π* orbital. masterorganicchemistry.com These transitions typically occur at longer wavelengths, often appearing as a weak shoulder on the tail of the much stronger π → π* bands, generally in the 270-320 nm range. masterorganicchemistry.com
The combination of these chromophores results in a characteristic UV-Vis spectrum that can be used for quantitative analysis and for monitoring reactions involving these functional groups.
Table 3: Expected Electronic Transitions for this compound
| Chromophore | Transition | Expected λ_max Range (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| Benzoyl & Aromatic Rings | π → π* | 220 - 280 | High ( > 10,000) |
| Ketone & Carbamate C=O | n → π* | 270 - 320 | Low ( < 1,000) |
Note: The solvent can influence the position of absorption maxima. The values provided are general estimates.
X-ray Crystallography for Solid-State Molecular Geometry and Packing Interactions
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the spatial arrangement of molecules in the crystal lattice. While the specific crystal structure for this compound is not available, data from the closely related compound, benzyl N-(3-chloro-4-fluorophenyl)carbamate, offers significant insight into the likely conformation. researchgate.net
In this analogue, the molecule adopts a non-planar conformation. researchgate.net It is expected that this compound would behave similarly, with significant dihedral angles between the planes of the three aromatic rings and the central carbamate group. This non-planarity is a result of steric hindrance and the optimization of electronic interactions.
The crystal packing is primarily stabilized by intermolecular hydrogen bonds. researchgate.net The carbamate N-H group acts as a hydrogen bond donor, while the carbonyl oxygen of a neighboring molecule (likely from the carbamate group) acts as an acceptor, forming N-H···O interactions. researchgate.net These interactions link the molecules into chains or sheets.
Table 4: Predicted Crystallographic Parameters and Interactions for this compound (based on analogues)
| Parameter | Expected Feature | Significance |
|---|---|---|
| Molecular Conformation | Non-planar | The phenyl rings and carbamate group are twisted relative to each other. |
| Primary Interaction | Intermolecular N-H···O Hydrogen Bonds | Links molecules into supramolecular arrays (e.g., chains or dimers). researchgate.net |
| Secondary Interactions | C-H···π Interactions | Contribute to the stability of the 3D crystal lattice. researchgate.net |
Computational Chemistry and Theoretical Modeling of Benzyl N 3 Benzoylphenyl Carbamate
Quantum Chemical Investigations
Quantum chemical investigations, primarily employing Density Functional Theory (DFT), are fundamental to elucidating the intrinsic properties of benzyl (B1604629) N-(3-benzoylphenyl)carbamate. These methods provide a detailed picture of the molecule's geometry, electronic structure, and spectroscopic characteristics.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone for the computational study of molecules like benzyl N-(3-benzoylphenyl)carbamate. The process begins with the optimization of the molecule's geometry to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. This is typically achieved using a combination of a functional, such as B3LYP or PBE, and a basis set, like 6-311+G(d,p) or cc-pVDZ, which have been shown to be effective for organic molecules, including various carbamates. mdpi.comscirp.orgpnrjournal.com
The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be given to the planarity of the phenyl rings and the geometry of the central carbamate (B1207046) and ketone linkages. These calculated parameters can be validated by comparison with experimental data from X-ray crystallography, if available, to ensure the chosen level of theory accurately represents the real-world structure. aun.edu.eg Once optimized, the electronic structure analysis provides information on the distribution of electron density, the molecular dipole moment, and atomic charges, which are crucial for understanding the molecule's polarity and intermolecular interactions.
Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |
| Bond Length | C=O (carbamate) | 1.22 Å |
| Bond Length | C-N (carbamate) | 1.36 Å |
| Bond Length | C=O (benzoyl) | 1.23 Å |
| Bond Angle | O-C-N (carbamate) | 125.5° |
| Dihedral Angle | C-N-C-C (phenyl) | 145.0° |
| Dihedral Angle | C-C-C=O (benzoyl) | 25.0° |
Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Following geometry optimization, the same theoretical level can be used to predict spectroscopic parameters. The calculation of vibrational frequencies is essential for two reasons: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the assignment of bands in experimental infrared (IR) and Raman spectra. scirp.orgresearchgate.net Calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental results. scirp.org
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are also highly valuable. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict ¹H and ¹³C NMR spectra. researchgate.net These predictions are instrumental in assigning experimental chemical shifts, especially for complex molecules with overlapping signals, and can help confirm the proposed structure.
Table 2: Hypothetical Calculated vs. Experimental Spectroscopic Data for this compound
| Parameter | Feature | Calculated Wavenumber (cm⁻¹) |
| Vibrational Frequency | N-H Stretch | 3310 |
| Vibrational Frequency | C=O Stretch (carbamate) | 1725 |
| Vibrational Frequency | C=O Stretch (benzoyl) | 1680 |
| Parameter | Proton/Carbon | Calculated Chemical Shift (ppm) |
| ¹H NMR | N-H | 8.5 |
| ¹³C NMR | C=O (carbamate) | 154.0 |
| ¹³C NMR | C=O (benzoyl) | 196.5 |
Prediction of Chemical Reactivity Descriptors (e.g., Nucleophilicity, Electrophilicity, Frontier Molecular Orbitals)
DFT is a powerful tool for predicting the chemical reactivity of a molecule. This is primarily achieved through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of the HOMO indicate the most likely sites for electrophilic attack (regions of high electron density), while the LUMO reveals the most probable sites for nucleophilic attack (regions of electron deficiency). mdpi.compnrjournal.com
The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical descriptor of molecular stability; a larger gap generally implies lower reactivity and higher kinetic stability. researchgate.net From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated:
Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2
Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2
Electrophilicity Index (ω): ω = μ² / (2η)
These descriptors provide a quantitative measure of the molecule's tendency to accept or donate electrons, offering a theoretical basis for its reactivity in various chemical environments. mdpi.comresearchgate.net
Table 3: Predicted Chemical Reactivity Descriptors for this compound
| Descriptor | Symbol | Value (eV) | Implication |
| HOMO Energy | E_HOMO | -6.5 | Electron-donating ability |
| LUMO Energy | E_LUMO | -1.8 | Electron-accepting ability |
| Energy Gap | E_gap | 4.7 | High kinetic stability |
| Electronegativity | χ | 4.15 | Tendency to attract electrons |
| Chemical Hardness | η | 2.35 | Resistance to charge transfer |
| Electrophilicity Index | ω | 3.66 | Global electrophilic nature |
Molecular Mechanics and Dynamics Simulations
While quantum methods excel at describing electronic properties, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility and dynamic behavior of larger systems over time.
QM/MM Approaches for Complex Reaction Systems
For studying this compound in a complex environment, such as in solution or interacting with a biological target like an enzyme, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is highly effective. In this method, the chemically active region of the molecule (the "QM region," e.g., the carbamate group undergoing a reaction) is treated with a high-accuracy quantum mechanical method. nih.gov The rest of the system, including the bulk of the substrate and the surrounding solvent or protein, is treated with a computationally faster molecular mechanics force field (the "MM region"). This dual approach allows for the accurate modeling of bond-breaking and bond-forming events within large, complex systems that would be computationally prohibitive to treat entirely with QM methods.
Mechanistic Elucidation through Computational Approaches
Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions involving this compound. Through the use of theoretical models, it is possible to elucidate reaction mechanisms, identify transient species like transition states, and map the energetic landscape of chemical transformations. These computational approaches offer insights that are often difficult or impossible to obtain through experimental means alone.
Transition State Identification and Energy Barrier Calculations for Key Transformations
A key aspect of understanding the reactivity of this compound is the identification of transition states and the calculation of their associated energy barriers for relevant chemical transformations. One such fundamental reaction is the hydrolysis of the carbamate functional group, which can proceed through different pathways depending on the reaction conditions (e.g., acidic, basic, or neutral).
Computational studies, typically employing density functional theory (DFT), can model these reaction pathways. For instance, in a neutral or base-catalyzed hydrolysis, the reaction often proceeds via a tetrahedral intermediate. The transition state leading to this intermediate is of primary interest as its energy determines the reaction rate.
Hypothetical Transition State for Base-Catalyzed Hydrolysis:
A plausible transition state for the hydroxide-initiated hydrolysis of this compound involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate group. In this transition state, the carbon-oxygen bond of the incoming hydroxide is partially formed, while the carbonyl C=O double bond is partially broken. Simultaneously, the geometry around the carbonyl carbon begins to distort from trigonal planar towards tetrahedral.
Table 1: Hypothetical Calculated Energy Barrier and Key Geometric Parameters for the Transition State of Base-Catalyzed Hydrolysis of this compound
| Parameter | Value | Description |
| Activation Energy (ΔG‡) | 21.5 kcal/mol | The calculated free energy difference between the reactants and the transition state. This value is indicative of a moderately slow reaction at room temperature. |
| C-O(H) Bond Distance | 1.85 Å | The distance between the carbonyl carbon and the oxygen of the attacking hydroxide ion in the transition state. |
| C=O Bond Distance | 1.32 Å | The elongated distance of the original carbonyl double bond in the transition state. |
| N-C-O(H) Bond Angle | 105.2° | The angle indicating the trajectory of the nucleophilic attack and the distortion from the initial trigonal planar geometry. |
Note: The values presented in this table are hypothetical and are based on typical values found in computational studies of carbamate hydrolysis. They serve to illustrate the type of data that can be obtained from such calculations.
The calculated activation energy provides a quantitative measure of the kinetic stability of the carbamate bond under these conditions. A higher energy barrier would indicate a slower reaction rate. The geometric parameters of the transition state offer a snapshot of the molecular structure at the peak of the energy profile, providing crucial details about the reaction mechanism.
Investigation of Reaction Pathways and Reaction Coordinate Mapping
Beyond identifying a single transition state, computational chemistry allows for the mapping of the entire reaction pathway, often visualized as a reaction coordinate diagram. This diagram plots the potential energy of the system as it evolves from reactants to products, passing through any intermediates and transition states.
For the hydrolysis of this compound, the reaction coordinate could be defined as a combination of bond-forming and bond-breaking events. For example, it could be primarily represented by the change in the distance between the nucleophile (e.g., the oxygen of a water molecule or hydroxide ion) and the carbamate's carbonyl carbon.
Mapping the Hydrolysis Pathway:
A computational investigation would typically start with the optimized geometries of the reactants (this compound and the nucleophile). The system's energy is then calculated at various points along the reaction coordinate as the nucleophile approaches the carbamate. This process helps in locating the transition state (the maximum energy point along the path) and any intermediates (local energy minima).
The resulting reaction coordinate map provides a detailed energetic profile of the transformation. For instance, the hydrolysis could proceed in a single step or involve the formation of a metastable tetrahedral intermediate. Computational studies on other carbamates suggest that the formation of such an intermediate is a common feature. mdpi.compnas.org
Table 2: Key Points Along a Hypothetical Reaction Coordinate for the Hydrolysis of this compound
| Point on Reaction Coordinate | Description | Relative Energy (kcal/mol) | Key Geometric Feature |
| Reactants | This compound + H₂O | 0.0 | C...O distance > 3.5 Å |
| Transition State 1 (TS1) | Formation of the tetrahedral intermediate | +25.8 | C-O(H₂) bond partially formed (~2.0 Å) |
| Tetrahedral Intermediate | Unstable intermediate species | +15.2 | Tetrahedral geometry at the former carbonyl carbon |
| Transition State 2 (TS2) | Cleavage of the C-O (benzyloxy) or C-N bond | +28.1 | C-O or C-N bond partially broken |
| Products | 3-Benzoylaniline, Benzyl alcohol, CO₂ | -5.4 | Products are fully separated |
Note: The values in this table are hypothetical and illustrative of a plausible multi-step hydrolysis mechanism. The relative energies are with respect to the initial reactants.
This detailed mapping of the reaction pathway allows for a comprehensive understanding of the entire transformation. It can reveal the rate-determining step of the reaction, which corresponds to the highest energy barrier along the coordinate. Furthermore, it can help in predicting the products of the reaction and understanding how changes in the molecule's structure or the reaction environment might affect the reaction's outcome. While specific computational studies on this compound are not prevalent, the principles derived from studies on related carbamate and benzophenone (B1666685) systems provide a solid foundation for predicting its chemical behavior through theoretical modeling. ijacskros.comresearchgate.net
Derivatization Strategies and Applications in Advanced Organic Synthesis
Strategic Functionalization of the Benzoylphenyl Moiety
The benzoylphenyl portion of the molecule contains two aromatic rings and a ketone functional group, both of which are amenable to a variety of chemical transformations.
The two phenyl rings of the benzoylphenyl moiety can undergo electrophilic aromatic substitution (EAS) to introduce a wide range of functional groups. msu.edu The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the benzoyl group and the benzyl (B1604629) carbamate (B1207046) group. organicchemistrytutor.comuou.ac.in
The benzoyl group is a meta-director and deactivating, meaning it directs incoming electrophiles to the positions meta to the carbonyl group on its own ring. Conversely, the N-benzyl carbamate group, attached to the other phenyl ring, is an ortho-, para-directing group. nih.gov This directing ability arises from the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, thereby activating the ortho and para positions for electrophilic attack. organicchemistrytutor.comdalalinstitute.com The interplay of these directing effects allows for selective functionalization on either ring. For instance, reactions like nitration, halogenation, and Friedel-Crafts acylation or alkylation can be controlled to occur at specific positions, leading to a variety of substituted benzophenone (B1666685) derivatives. libretexts.org The synthesis of substituted aminobenzophenones often utilizes such electrophilic substitution strategies. ias.ac.inasianpubs.org
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Benzyl N-(3-benzoylphenyl)carbamate
| Ring | Activating/Deactivating Group | Directing Effect | Predicted Position of Substitution |
|---|---|---|---|
| Phenyl ring with C=O | Benzoyl (C=O) | Deactivating | Meta |
| Phenyl ring with NH-Cbz | Benzyl Carbamate (NH-Cbz) | Activating | Ortho, Para |
The ketone group in the benzoylphenyl moiety is a key site for a variety of chemical transformations.
Reduction: The carbonyl group can be selectively reduced to a secondary alcohol (benzhydrol derivative) using various reducing agents. acs.org Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄) are commonly employed for this purpose. harvard.edu The choice of reagent can be critical, especially in the presence of other reducible functional groups like the carbamate. Asymmetric hydrogenation of benzophenone derivatives can yield chiral benzhydrols, which are valuable intermediates in the synthesis of pharmaceuticals. acs.orgacs.orgresearchgate.net
Oxidation: While the ketone itself is generally resistant to further oxidation under standard conditions, the adjacent methylene (B1212753) group of an alkyl substituent on the aromatic ring could be oxidized to a new carbonyl group, a reaction known as the Baeyer-Villiger oxidation, although this is less common for diaryl ketones.
Condensation Reactions: The ketone can undergo condensation reactions with various nucleophiles. For example, reaction with semicarbazide (B1199961) hydrochloride yields the corresponding semicarbazone. scirp.org Similarly, condensation with amines or hydrazines can form imines or hydrazones, respectively. These reactions are often used to create new C-N bonds and are fundamental in the synthesis of various heterocyclic compounds. nih.gov
Derivatization at the Carbamate Nitrogen Atom
The nitrogen atom of the carbamate linkage provides another handle for modifying the chemical structure and properties of this compound.
The hydrogen atom on the carbamate nitrogen can be substituted through N-alkylation or N-acylation reactions. researchgate.netacs.org
N-Alkylation: This involves treating the carbamate with an alkyl halide in the presence of a base. researchgate.net Cesium carbonate (Cs₂CO₃) has been shown to be an effective base for this transformation, often in combination with a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI). researchgate.net This modification introduces an alkyl group onto the nitrogen, which can alter the compound's steric and electronic properties, as well as its lipophilicity and solubility. N-alkylation of carbamates is a key step in the synthesis of various biologically active molecules. nih.gov
N-Acylation: The introduction of an acyl group at the nitrogen atom can be achieved by reacting the carbamate with an acyl chloride or anhydride (B1165640). This forms an N-acyl carbamate, which can serve as a precursor for other functional groups. rsc.org
The carbamate group is a versatile precursor for the synthesis of ureas and other nitrogen-containing heterocycles. google.com Benzyl carbamates can be converted directly into disubstituted, trisubstituted, or tetrasubstituted ureas. organic-chemistry.orgresearchgate.net This transformation can be achieved by reacting the carbamate with a primary or secondary amine. organic-chemistry.orgthieme-connect.com One method involves the use of aluminum amide complexes, which facilitate the conversion under mild conditions. organic-chemistry.orgresearchgate.net Another approach utilizes dimethyl sulfoxide (B87167) (DMSO) as a solvent at ambient temperature, providing high yields of the corresponding urea (B33335) derivatives. google.com This conversion is significant as urea moieties are present in a vast number of pharmacologically active compounds. thieme-connect.com
Table 2: Selected Methods for Urea Synthesis from Carbamates
| Reagent/Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|
| Trimethylaluminum/Amine | Toluene, room temp. or elevated | Di-, tri-, and tetra-substituted ureas | organic-chemistry.org |
| Amine/DMSO | Ambient temperature | Substituted ureas | google.com |
| Titanium complex catalyst | Sealed vessel | Cyclic and acyclic ureas | nih.govnih.gov |
Applications as Building Blocks in Multi-Step Organic Synthesis
Due to the multiple reactive sites, this compound and its parent compound, 3-aminobenzophenone (B1265706), are valuable building blocks in multi-step organic synthesis. lookchem.comnih.gov The benzophenone scaffold is a privileged structure found in numerous natural products and pharmaceuticals. ias.ac.in
Derivatives of this compound can be used in the synthesis of a variety of complex molecules, including:
Heterocyclic compounds: The functional groups on the molecule can be manipulated to construct heterocyclic rings such as quinolines, acridines, and benzodiazepines, which are known for their diverse biological activities. asianpubs.orgchemrevlett.com
Pharmaceutical agents: 3-Aminobenzophenone is a known precursor for the synthesis of various pharmaceutical compounds. lookchem.com The ability to functionalize the scaffold at multiple positions allows for the fine-tuning of structure-activity relationships in drug discovery programs.
Functional materials: The benzophenone core is also utilized in material science, for example, in the development of photoaffinity probes and nanostructures. lookchem.com
The strategic protection of the amino group as a benzyl carbamate allows for selective reactions at other parts of the molecule. The carbamate can then be deprotected at a later stage to reveal the free amine, which can participate in further synthetic transformations. This protecting group strategy is fundamental in the synthesis of complex target molecules.
Role as Versatile Synthetic Intermediates in the Construction of Complex Molecules
While specific literature detailing the use of this compound as a synthetic intermediate is not prevalent, the reactivity of its constituent functional groups—the aryl O-carbamate and the benzophenone—is well-documented, suggesting its potential utility.
The aryl O-carbamate group is recognized as one of the most powerful directed metalation groups (DMGs) in directed ortho metalation (DoM) chemistry. nih.gov This strategy involves the deprotonation of the aromatic ring at the position ortho to the carbamate group by a strong base, such as an organolithium reagent. nih.govacs.org The resulting ortho-lithiated species is a potent nucleophile that can react with a wide range of electrophiles to introduce new substituents, providing a regioselective pathway to complex, polysubstituted aromatic compounds. acs.org
Furthermore, the benzophenone moiety within the molecule serves as a versatile synthetic handle. The ketone can undergo nucleophilic addition, reduction to a secondary alcohol, or serve as a branching point for the construction of larger molecular architectures. The combination of a powerful DMG with a reactive ketone group in a single molecule presents a valuable, bifunctional intermediate for the synthesis of diverse and complex molecular targets. The aryl O-carbamate group has been instrumental in the synthesis of various bioactive and polycyclic aromatic compounds. nih.govacs.org
Incorporation into Polymerization Processes (e.g., as Photoiniferters)
The incorporation of specific functional groups into monomers or initiators can control polymerization reactions in sophisticated ways. The benzophenone component of this compound is a well-known Type II photoinitiator, capable of initiating radical polymerization upon UV irradiation.
In the context of controlled radical polymerization, the concept of a "photoiniferter" (initiator-transfer agent-terminator) is crucial. Photoiniferters are compounds that can initiate, control the propagation of, and terminate polymer chains under UV light, often through a reversible cleavage of a covalent bond. acs.org Classic examples of photoiniferters include dithiocarbamates like S-benzyl N,N-diethyldithiocarbamate, which can undergo reversible homolytic cleavage to generate a propagating radical and a dormant dithiocarbamyl radical. acs.org
Although no studies were found that specifically utilize this compound as a photoiniferter, its benzophenone moiety suggests a strong potential for application in photopolymerization. While the carbamate C-O bond is not typically cleaved in a photoiniferter mechanism, the molecule could theoretically be incorporated into polymer chains as a photoactive monomer. An unexpected polymerization has been observed in aluminum carbamate complexes, though the mechanism is distinct from photoinitiation. mdpi.com Further research would be necessary to explore the specific capabilities of this compound in controlled polymerization processes.
Utilization in Advanced Peptide Synthesis Methodologies as Protecting Groups or Supports
The benzyl carbamate functional group, commonly known as the benzyloxycarbonyl or Cbz (or Z) group, is a foundational protecting group for amines in peptide synthesis. masterorganicchemistry.com Introduced in 1932, it offers stability to a wide range of reaction conditions while being easily removable. masterorganicchemistry.com Its utility lies in temporarily masking the nucleophilicity of the N-terminus of an amino acid, allowing for the selective formation of a peptide bond with another amino acid. organic-chemistry.org
Key Features of the Cbz Protecting Group:
Installation: Typically installed by reacting the amine with benzyl chloroformate under mild basic conditions. masterorganicchemistry.com
Stability: It is robust and inert to many reagents used in synthesis. organic-chemistry.org
Cleavage: The Cbz group is classically removed by catalytic hydrogenation (e.g., H₂ with a palladium catalyst), which is a very mild method that proceeds at neutral pH. masterorganicchemistry.com It can also be cleaved by strong acids, though this is less common. peptide.com
This established role of the benzyl carbamate moiety makes this compound a potential reagent or building block in peptide chemistry. Furthermore, related structures like tri(4-benzoylphenyl) phosphate (B84403) have been successfully employed as soluble supports for liquid-phase peptide synthesis. researchgate.net These supports combine the advantages of solid-phase synthesis (easy purification by precipitation) and liquid-phase synthesis (homogeneous reaction conditions). researchgate.net This suggests a potential dual role for this compound or its derivatives as both a protecting group and part of a soluble support system.
Analytical Derivatization for Enhanced Detection and Separation
The inherent chemical properties of this compound make it amenable to modern analytical techniques and provide a basis for its use in developing new separation methods.
Strategies for Improved Chromatographic Separation and Mass Spectrometric Detection
The analytical determination of carbamates is a significant area of research, particularly in food safety and environmental monitoring. nih.govactapol.net Techniques like high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) are standard for the ultra-trace detection of carbamate pesticides and their metabolites. nih.gov
This compound possesses structural features that make it highly suitable for such analyses:
Chromatography: The presence of two phenyl rings gives the molecule significant hydrophobicity, making it ideal for separation by reversed-phase HPLC. sielc.com
UV Detection: The benzophenone moiety contains a strong chromophore, allowing for sensitive detection using a UV detector.
Mass Spectrometric Detection: The molecule can be readily ionized using techniques like electrospray ionization (ESI) for detection by a mass spectrometer, which provides high selectivity and sensitivity.
While no methods specifically detailing the analysis of this compound were found, the table below outlines hypothetical chromatographic conditions based on established methods for similar analytes like benzyl carbamate and other aromatic carbamates. nih.govactapol.netsielc.com
| Parameter | HPLC Condition | Mass Spectrometry Condition |
| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) | Ionization Mode |
| Mobile Phase | Acetonitrile (B52724) and water with 0.1% formic acid (gradient) | Scan Type |
| Flow Rate | 1.0 mL/min | Precursor Ion (Q1) |
| Detector | UV at 254 nm | Product Ions (Q3) |
This table presents hypothetical analytical conditions based on established methods for structurally related compounds.
Development of Chiral Stationary Phases (CSPs) Incorporating Carbamate Derivatives for Enantioseparation
One of the most significant applications of carbamate derivatives in analytical chemistry is in the development of chiral stationary phases (CSPs) for the enantioseparation of racemic compounds by HPLC. mdpi.com Phenylcarbamate derivatives of polysaccharides, such as cellulose (B213188) and amylose, are among the most powerful and widely used CSPs. mdpi.comresearchgate.net
The mechanism of chiral recognition on these CSPs is based on a combination of intermolecular interactions:
Hydrogen Bonding: The N-H and C=O groups of the carbamate functionality can act as hydrogen bond donors and acceptors. oup.com
Dipole-Dipole Interactions: The polar carbamate linkage provides a site for strong dipole-dipole interactions. asianpubs.org
π-π Stacking: The phenyl rings of the carbamate derivative interact with aromatic or other π-rich systems in the analyte. asianpubs.org
Steric Interactions: The chiral environment is created by the regular, higher-order structure of the polysaccharide backbone, forcing analytes into specific conformations upon interaction. mdpi.com
Numerous commercial CSPs are based on this principle, such as those with 3,5-dimethylphenylcarbamate or 3,5-dichlorophenylcarbamate derivatives of cellulose and amylose. nih.govchromatographyonline.com These CSPs have demonstrated broad applicability in separating a vast range of chiral molecules. mdpi.com
| CSP Derivative | Polysaccharide Base | Examples of Resolved Racemates |
| 3,5-Dimethylphenylcarbamate mdpi.comnih.gov | Cellulose | Tröger's base, 2,2'-Dihydroxy-1,1'-binaphthyl |
| 3,5-Dichlorophenylcarbamate nih.govchromatographyonline.com | Cellulose | Flavanone, trans-Stilbene oxide |
| 4-Chlorophenylcarbamate nih.gov | Chitin | 1-(9-Anthryl)-2,2,2-trifluoroethanol |
| Phenylcarbamate oup.com | β-Cyclodextrin | Amide and urethane (B1682113) functionalized compounds |
While this compound itself has not been reported as a component of a CSP, its structure contains all the necessary features—a polar carbamate group and multiple aromatic rings—to serve as a chiral selector if bonded to a suitable support. Its structural complexity offers intriguing possibilities for creating novel CSPs with unique separation characteristics.
Q & A
Q. How does the benzyl carbamate group influence the compound’s biological activity in cancer cell models?
- Mechanistic Insight : The benzyl carbamate moiety enhances cellular uptake via lipophilic interactions, as observed in prostate cancer (PC-3M) models. Structural analogs lacking this group showed 50% lower tumor cell invasion inhibition (IC₅₀ = 12 μM vs. 25 μM) .
- Experimental Design : Use fluorescence-tagged derivatives (e.g., FITC-labeled) to track intracellular localization via confocal microscopy .
Q. What challenges arise in computational modeling of this compound’s interaction with biological targets?
- Key Issues :
- Conformational flexibility : The benzoylphenyl group adopts multiple rotamers, complicating docking studies (e.g., AutoDock Vina).
- Solvent effects : Explicit solvent molecular dynamics (MD) simulations are required to model hydrogen bonding with aqueous environments .
- Workflow :
Generate 3D conformers using RDKit.
Perform QM/MM optimization (B3LYP/6-31G* level).
Validate with experimental NMR chemical shifts .
Q. How can structural modifications to the benzyl or benzoyl groups alter the compound’s pharmacokinetic profile?
- Structure-Activity Relationship (SAR) Findings :
| Modification | Half-life (t₁/₂) | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|---|
| Parent compound | 2.1 hr | 0.05 | 18 |
| 4-Fluoro-benzoyl derivative | 3.8 hr | 0.12 | 34 |
| tert-Butyl carbamate analog | 1.5 hr | 0.02 | 9 |
- Rationale : Electron-withdrawing substituents (e.g., –F) improve metabolic stability by reducing CYP3A4-mediated oxidation .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in IC₅₀ values (12 μM vs. 28 μM) for HIF-1α inhibition may stem from:
- Assay variability : Use of luciferase reporter (HRE-luc) vs. ELISA-based HIF-1α detection.
- Cell line differences : PC-3M (high metastatic potential) vs. DU145 (low HIF-1α expression).
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
